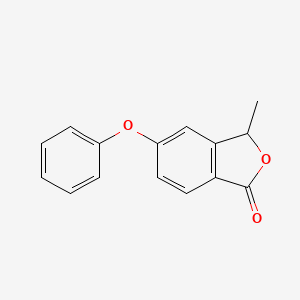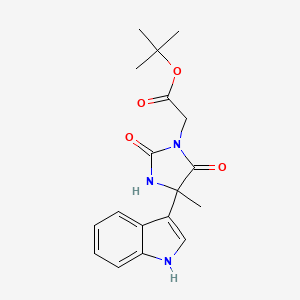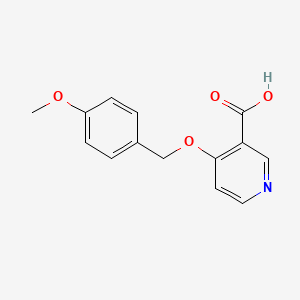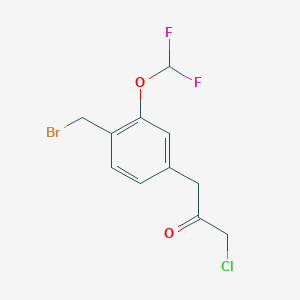
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group and chlorination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and safety.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive sites. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the bromomethyl and difluoromethoxy groups.
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one: Another structurally related compound with variations in the position of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-5-8-2-1-7(3-9(16)6-13)4-10(8)17-11(14)15/h1-2,4,11H,3,5-6H2 |
InChI Key |
NMSURYZQOMPAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)OC(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


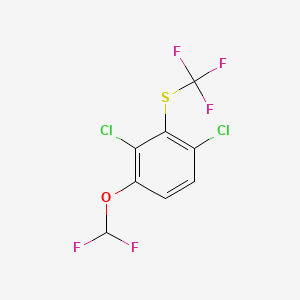
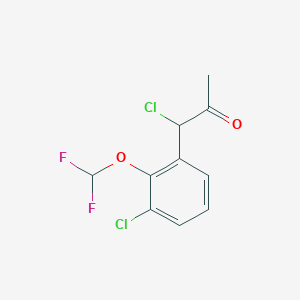
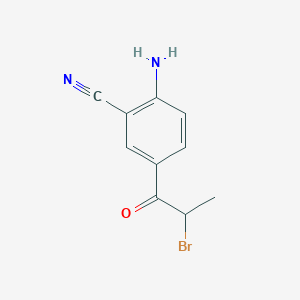
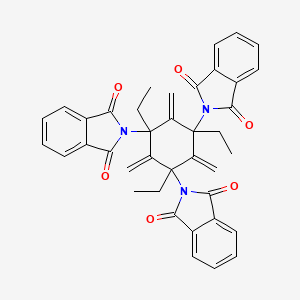
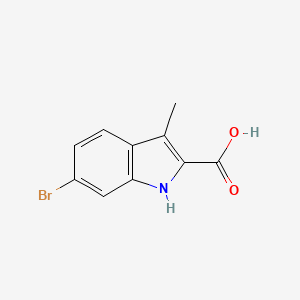
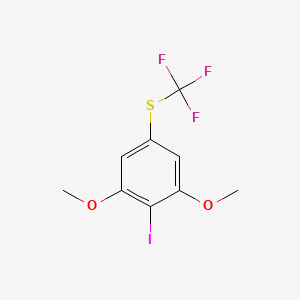
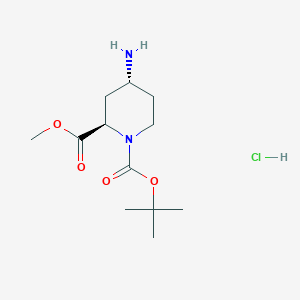
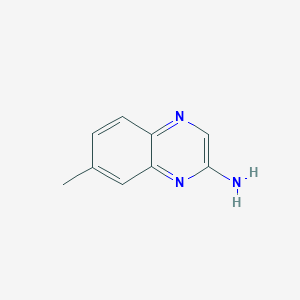

![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
